Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-(4-chlorobenzyl)piperazine.
Thioamide Formation: The next step involves the reaction of 4-(4-chlorobenzyl)piperazine with carbon disulfide and an appropriate amine to form the corresponding thioamide.
Esterification: Finally, the thioamide is reacted with ethyl 4-aminobenzoate under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 4-({[4-(4-chlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate: Similar structure but with additional chlorine substitutions.
Ethyl 4-({[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}amino)benzoate: Contains a diphenylmethyl group instead of a chlorobenzyl group.
Ethyl 4-({[4-(4-bromobenzyl)piperazin-1-yl]carbonothioyl}amino)benzoate: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[4-[(4-chlorophenyl)methyl]piperazine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-2-27-20(26)17-5-9-19(10-6-17)23-21(28)25-13-11-24(12-14-25)15-16-3-7-18(22)8-4-16/h3-10H,2,11-15H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAZXIYAMNWIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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